Tat-BP

Descripción general

Descripción

Tat-BP is a compound based on triazatruxene and benzophenone. It is known for its thermally activated delayed fluorescence properties, which make it a valuable material in the field of organic light-emitting diodes (OLEDs). This compound exhibits aggregation-induced emission characteristics, making it suitable for solution-processable non-doped OLEDs .

Métodos De Preparación

Tat-BP can be synthesized through a series of chemical reactions involving triazatruxene and benzophenone. The synthetic route typically involves the following steps:

Formation of Triazatruxene Core: The triazatruxene core is synthesized through a cyclization reaction of appropriate precursors under controlled conditions.

Attachment of Benzophenone Units: Benzophenone units are then attached to the triazatruxene core through a series of condensation reactions.

Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.

Análisis De Reacciones Químicas

Tat-BP undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups on this compound.

Substitution: Substitution reactions can be performed to introduce different substituents on the this compound molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Tat-BP is primarily recognized for its ability to facilitate the delivery of therapeutic agents across cellular membranes. This capability is crucial in enhancing the bioavailability of drugs that typically struggle to penetrate cell membranes.

- Mechanism of Action: this compound utilizes the cell-penetrating properties of the TAT peptide, allowing it to transport various cargoes, including proteins, nucleic acids, and small molecules, into cells. This mechanism is particularly beneficial for delivering therapeutic agents to target cells in diseases such as cancer and genetic disorders.

Case Study: Gene Therapy Applications

A study demonstrated the effectiveness of this compound in delivering plasmid DNA into human cells, resulting in significant gene expression levels compared to traditional delivery methods. The results indicated a 5-fold increase in transfection efficiency when using this compound as a carrier .

Cancer Therapy

This compound has shown promise in targeted cancer therapies by enhancing the delivery of anti-cancer drugs directly to tumor cells.

- Targeted Delivery: By conjugating this compound with chemotherapeutic agents or radionuclides, researchers have developed targeted therapies that minimize systemic toxicity while maximizing therapeutic effects on tumors.

Data Table: Efficacy of this compound Conjugates in Cancer Models

Molecular Biology Research

In molecular biology, this compound serves as a valuable tool for studying cellular processes and mechanisms.

- Protein Interaction Studies: Researchers utilize this compound to investigate protein-protein interactions within living cells, enabling a better understanding of cellular signaling pathways.

Case Study: Investigation of Protein Dynamics

A recent study employed this compound to deliver fluorescently labeled proteins into live cells. The results allowed real-time observation of protein interactions within cellular compartments, providing insights into signaling mechanisms involved in cell proliferation .

Therapeutic Applications Beyond Oncology

Beyond cancer treatment, this compound has potential applications in other therapeutic areas:

- Neurological Disorders: Research indicates that this compound can facilitate the delivery of neuroprotective agents across the blood-brain barrier, offering new avenues for treating conditions such as Alzheimer's disease.

- Infectious Diseases: The ability of this compound to deliver antiviral agents directly into infected cells could enhance treatment efficacy for viral infections.

Mecanismo De Acción

The mechanism of action of Tat-BP involves its ability to undergo thermally activated delayed fluorescence. This process involves the following steps:

Excitation: Upon excitation, this compound molecules transition to an excited singlet state.

Intersystem Crossing: The molecules undergo intersystem crossing to a triplet state.

Reverse Intersystem Crossing: The molecules then undergo reverse intersystem crossing back to the singlet state, emitting fluorescence in the process.

The molecular targets and pathways involved in this process include the singlet and triplet excited states of the this compound molecules .

Comparación Con Compuestos Similares

Tat-BP can be compared with similar compounds such as TAT-2BP, which also contains triazatruxene and benzophenone units. The key differences include:

Fluorescence Lifetime: TAT-2BP exhibits a shorter delay fluorescence lifetime compared to this compound.

Efficiency Roll-Off: TAT-2BP shows lower efficiency roll-off in OLED devices compared to this compound.

Similar compounds include:

This compound stands out due to its unique combination of thermally activated delayed fluorescence and aggregation-induced emission properties, making it a valuable material for various applications.

Actividad Biológica

Tat-BP (Trans-Activator of Transcription Binding Protein) is an important protein derived from the Human Immunodeficiency Virus (HIV) that plays a crucial role in the virus's replication and pathogenesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on host cells, and potential therapeutic implications.

Overview of this compound

Tat is a regulatory protein produced by HIV that enhances the transcription of viral genes. It interacts with the host's transcription machinery, specifically binding to the TAR (Transactivation Response) element in the viral RNA, facilitating the recruitment of positive transcription elongation factor b (P-TEFb), which is essential for effective transcription elongation .

1. Interaction with Host Cellular Factors:

this compound modulates various cellular pathways by interacting with host proteins. For instance, it can recruit co-activators such as p300/CBP and PCAF, leading to acetylation of histones and promoting transcriptional activation . Additionally, Tat can inhibit SIRT1, a deacetylase that normally represses transcription, thereby enhancing HIV gene expression .

2. Induction of Immune Responses:

Extracellular Tat has been shown to influence immune responses in uninfected bystander T cells. It can induce apoptosis and activate pro-inflammatory cytokine production, contributing to immune dysregulation associated with HIV infection .

3. Antimicrobial Properties:

Recent studies have identified antimicrobial activities associated with peptides derived from Tat, such as TAT-RasGAP317−326. These peptides exhibit broad-spectrum antibacterial effects, suggesting potential applications beyond HIV treatment .

Table 1: Summary of this compound Biological Activities

Notable Research Findings

- Tat and Apoptosis: A study demonstrated that Tat could induce apoptosis in CD4+ T cells through caspase activation pathways, contributing to CD4+ cell depletion observed in HIV-infected individuals .

- Therapeutic Potential: The compound dCA has been identified as a promising Tat inhibitor that reduces residual viremia during antiretroviral therapy (ART). This compound acts by inhibiting Tat-mediated transactivation of integrated proviral DNA, showing a therapeutic index significantly higher than existing treatments .

- HIV Latency Reactivation: Research indicates that Tat can reactivate latent HIV reservoirs in resting CD4+ T cells, posing challenges for eradication strategies aimed at achieving a functional cure for HIV .

Propiedades

Número CAS |

94102-64-4 |

|---|---|

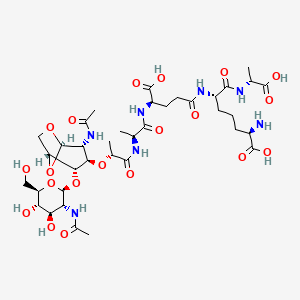

Fórmula molecular |

C37H59N7O20 |

Peso molecular |

921.9 g/mol |

Nombre IUPAC |

(2R,6S)-6-[[(4R)-4-[[(2S)-2-[[(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-2-amino-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoic acid |

InChI |

InChI=1S/C37H59N7O20/c1-13(30(51)44-20(35(58)59)9-10-23(48)43-19(8-6-7-18(38)34(56)57)32(53)40-14(2)33(54)55)39-31(52)15(3)61-29-25(42-17(5)47)36-60-12-22(63-36)28(29)64-37-24(41-16(4)46)27(50)26(49)21(11-45)62-37/h13-15,18-22,24-29,36-37,45,49-50H,6-12,38H2,1-5H3,(H,39,52)(H,40,53)(H,41,46)(H,42,47)(H,43,48)(H,44,51)(H,54,55)(H,56,57)(H,58,59)/t13-,14+,15+,18+,19-,20+,21+,22+,24+,25+,26+,27+,28+,29+,36+,37-/m0/s1 |

Clave InChI |

UPFMKPIBAIPLHT-RSJSDIDPSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C |

SMILES isomérico |

C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O2)NC(=O)C |

SMILES canónico |

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C |

Key on ui other cas no. |

118013-66-4 |

Sinónimos |

TAT-BP tracheal cytotoxin, Bordetella pertussis |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.